9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
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Overview
Description
9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, a phenyl group, and a carbazole moiety. It is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated triazine compound in the presence of a palladium catalyst. The reaction is usually carried out in a solvent such as tetrahydrofuran, under an inert atmosphere, and at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole involves its interaction with specific molecular targets. The triazine ring and carbazole moiety can interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-9-phenylcarbazole
- 4-Chloro-6-phenyl-1,3,5-triazin-2-yl derivatives
Uniqueness
Compared to similar compounds, 9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole is unique due to its specific structural arrangement, which imparts distinct electronic and optical properties. This uniqueness makes it particularly valuable in the development of advanced materials for electronic and photonic applications .
Properties
Molecular Formula |
C27H17ClN4 |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
9-[4-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C27H17ClN4/c28-27-30-25(18-8-2-1-3-9-18)29-26(31-27)19-14-16-20(17-15-19)32-23-12-6-4-10-21(23)22-11-5-7-13-24(22)32/h1-17H |
InChI Key |
GEUNEMWSELPUFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
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